molecular formula C14H12N2O3 B11563262 3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11563262
M. Wt: 256.26 g/mol
InChI Key: XTEBVHJWOWVYNU-UHFFFAOYSA-N
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Description

3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 3-methyl-2-aminophenol and 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 3-METHYL-2-[(E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO]PHENOL.

    Oxidation: 3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZOQUINONE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and form complexes that exhibit catalytic activity. The compound’s ability to interact with DNA and proteins is attributed to the presence of the Schiff base moiety, which facilitates binding through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymatic activities and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: Lacks the methyl group at the 3-position.

    3-METHYL-2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENOL: Contains a chlorine atom instead of a nitro group.

    3-METHYL-2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL: Contains a methoxy group instead of a nitro group.

Uniqueness

3-METHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of both the nitro group and the Schiff base moiety, which confer distinct chemical reactivity and biological activity. The nitro group enhances the compound’s electron-withdrawing properties, making it more reactive in reduction and substitution reactions. Additionally, the Schiff base moiety allows for the formation of stable metal complexes, which are valuable in various catalytic and biological applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-methyl-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C14H12N2O3/c1-10-3-2-4-13(17)14(10)15-9-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3

InChI Key

XTEBVHJWOWVYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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